molecular formula C11H9ClN2O B13699341 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile

Cat. No.: B13699341
M. Wt: 220.65 g/mol
InChI Key: YXLCRVIRCXCXGM-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile is a chemical compound that features a pyrrolidinyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidinyl group may enhance binding affinity and specificity, leading to desired biological effects. Pathways involved include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzoic acid
  • 4-Chloro-3-(2-oxo-1-pyrrolidinyl)pyrimidine
  • 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride

Uniqueness

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chloro and a nitrile group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-3-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H9ClN2O/c12-9-4-3-8(7-13)6-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2

InChI Key

YXLCRVIRCXCXGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)C#N)Cl

Origin of Product

United States

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